6-Methylspiro[4.5]decan-8-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
10-methylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O/c1-9-8-10(12)4-7-11(9)5-2-3-6-11/h9H,2-8H2,1H3 |
InChI Key |
AFDYRZYVMAMBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCC12CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 6 Methylspiro 4.5 Decan 8 One and Analogues
Strategies for Spiro[4.5]decanone Ring System Formation
The formation of the spiro[4.5]decanone skeleton can be broadly categorized into intramolecular and intermolecular strategies. Intramolecular approaches involve the cyclization of a single precursor molecule, while intermolecular methods bring together two or more separate reactants to construct the spirocyclic system.
Intramolecular Cyclization Approaches
Intramolecular reactions are powerful tools for ring formation, often favored for their efficiency and potential for high stereocontrol.
Acid-catalyzed cyclizations are a common method for the synthesis of spiro[4.5]decanones. rsc.orgresearchgate.net These reactions typically involve the generation of a carbocation intermediate which then undergoes an intramolecular attack to form the spirocyclic ring. For instance, the treatment of certain acyclic precursors with formic acid can activate an allylic alcohol for an intramolecular attack by an alkene, leading to the formation of the spiro center. rsc.org Another example involves the acid-catalyzed ring-opening of a cyclopropane (B1198618) ring to furnish the spiro[4.5]decanone core. rsc.org This strategy has been successfully applied in the total synthesis of natural products like (±)-acorenone B. rsc.org Lewis acids, such as boron trifluoride etherate (BF3·OEt2), can also be employed to promote the rearrangement of specific ketones into methoxy-enones, which are precursors to spiro[4.5]decane systems. semanticscholar.org
| Precursor Type | Acid Catalyst | Key Transformation | Application |
| Allylic alcohol with alkene | Formic Acid | Cationic cyclization | Synthesis of acorenone B rsc.org |
| Cyclopropane-containing intermediate | Formic Acid | Ring-opening | Synthesis of (−)-acorenone B rsc.org |
| Tricyclic Ketone | BF3-MeOH | Rearrangement | Formal synthesis of acorone (B159258) semanticscholar.org |
Base-mediated annulations are fundamental to the construction of cyclic systems, and the spiro[4.5]decanone framework is no exception.
Intramolecular Aldol (B89426) Condensation: The intramolecular aldol condensation is a powerful method for forming five- and six-membered rings. aklectures.com In the context of spiro[4.5]decanone synthesis, a suitably substituted diketone or keto-aldehyde can undergo an intramolecular reaction to form the spirocyclic skeleton. rsc.orgcore.ac.uk For example, the aldol condensation of a 1,5-diketone has been a key step in the synthesis of α-acoradiene, a sesquiterpenoid with a spiro[4.5]decane core. rsc.orgcore.ac.uk Similarly, a regioselective intramolecular aldol condensation of a keto-aldehyde, using piperidine (B6355638) in acetic acid, was pivotal in the synthesis of (+)-anhydro-β-rotunol. rsc.orgcore.ac.uk
| Precursor | Base/Catalyst | Product |
| 1,5-Diketone | Base | α-Acoradiene intermediate rsc.orgcore.ac.uk |
| Keto-aldehyde | Piperidine in AcOH | Anhydro-β-rotunol intermediate rsc.orgcore.ac.uk |
| 1,4-Diketone | Base (NaOEt/EtOH) | (±)-Acorone intermediate core.ac.uk |
Robinson Annulation: The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. masterorganicchemistry.comorganicchemistrytutor.com This methodology is highly effective for synthesizing cyclohexenone-containing structures and has been applied to the synthesis of spirocyclic compounds. byjus.com The reaction typically involves the condensation of a ketone with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone, in the presence of a base. byjus.comnumberanalytics.com This process has been utilized in the synthesis of spiro[4.5]decane-containing natural products like (−)-acorenone and (−)-acorenone B. rsc.org The stereoselectivity of the addition can often be controlled by existing stereocenters in the starting material. rsc.org
| Michael Donor | Michael Acceptor | Key Intermediate | Application |
| Enolate of a cyclic ketone | Methyl vinyl ketone | 1,5-Diketone | Synthesis of (−)-acorenone and (−)-acorenone B rsc.org |
| Substituted cyclohexanone (B45756) | α,β-Unsaturated ketone | Diketone | General synthesis of six-membered rings masterorganicchemistry.com |
Intermolecular Cycloaddition Reactions
Intermolecular cycloadditions offer another powerful avenue for the construction of spiro[4.5]decanone systems, allowing for the rapid assembly of molecular complexity from simpler starting materials.
[3+2] cycloaddition reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. This strategy is particularly useful for constructing the cyclopentane (B165970) or cyclopentanone (B42830) portion of the spiro[4.5]decane framework. Recent advancements have demonstrated the use of organocatalysis and photocatalysis to achieve highly enantioselective and diastereoselective [3+2] cycloadditions. researchgate.netacs.orgmdpi.com For example, the reaction of cyclohexenylidene malononitriles with enals, under sequential amine and N-heterocyclic carbene (NHC) catalysis, can afford spiro[4.5]decanone structures with high enantiocontrol. acs.org Another approach involves the synergistic use of photocatalysis and organic phosphoric acid catalysis for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones, yielding 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity. researchgate.netmdpi.com
| Three-Atom Component | Two-Atom Component | Catalyst System | Product Type |
| Cyclohexenylidene malononitrile | β-Aryl-substituted enal | Amine/NHC catalysis | Spiro[4.5]decanone acs.org |
| N-Cyclopropylaniline | 2-Methylene-tetrahydronaphtalene-1-one | Photocatalysis/Phosphoric acid | 2-Amino-spiro[4.5]decane-6-one researchgate.netmdpi.com |
[2+2] photocycloaddition reactions, which involve the light-induced union of two alkene components to form a cyclobutane (B1203170) ring, can be a key step in the synthesis of spiro[4.5]decanones. The resulting cyclobutane can then be further manipulated to generate the desired spirocyclic system. A notable example is the use of an enone [2+2] photocycloaddition in the synthesis of (−)-acorenone. rsc.org This photochemical step was reported to be highly regio- and stereospecific. rsc.org More recent developments have focused on cage-confined asymmetric photocatalysis to construct spirocyclobutanes through cross [2+2] photocycloaddition with visible light, offering a pathway to highly strained and multichiral spirocyclic compounds. nih.gov
| Reactant 1 | Reactant 2 | Key Transformation | Application |
| Enone | Furanone | Head-to-tail photocycloaddition | Synthesis of (−)-acorenone rsc.org |
| Alkene | Alkene | Cage-confined cross photocycloaddition | Asymmetric synthesis of spirocyclobutanes nih.gov |
Dearomatization-Based Syntheses of Spirocyclic Compounds
Dearomatization reactions provide a powerful and efficient route to complex, three-dimensional spirocyclic structures from simple, flat aromatic feedstocks. acs.orgnih.gov This strategy is of substantial interest as it rapidly builds molecular complexity. mdpi.com
Several distinct dearomatization approaches have been developed for spirocycle synthesis:
Oxidative Dearomatization and Rearrangement: A practical method for synthesizing functionalized spiro[4.5]decanes involves an oxidative dearomatization-induced ring expansion of cyclobutanes. sorbonne-universite.fr For instance, treating a cyclobutane precursor with an oxidizing agent like phenyliodine(III) diacetate [PhI(OAc)2] can trigger a ring-expansion cascade, directly forming the spiro[4.5]cyclohexadienone core. sorbonne-universite.fr Similarly, electrophile-induced dearomative semi-pinacol rearrangements of 4-(1'-hydroxycycloalkyl)pyridines have been used to create spirocyclic dihydropyridines, which are valuable heterocyclic analogues. acs.orgnih.gov
Transition Metal-Catalyzed Dearomatization: Rhodium(III) catalysis enables the dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes. bohrium.com This process constructs highly functionalized spirocyclic compounds in high yields and with excellent regioselectivity from readily available phenols. bohrium.com
Hypervalent Iodine-Mediated Spirocyclization: The use of hypervalent iodine reagents facilitates the dearomatizing spirocyclization of aromatic precursors under mild conditions. mdpi.com This method is noted for its versatility and is considered an environmentally benign strategy for accessing structurally diverse spirocycles. mdpi.com
Electrooxidative Dearomatization: Electrochemistry offers a catalyst- and chemical oxidant-free method for the oxidative dearomatization of biaryls, leading to spiro[5.5]trienones. goettingen-research-online.de This approach uses electricity as a green oxidant and demonstrates high regioselectivity. goettingen-research-online.de
Matteson-Type Annulations for Spirocycle Formation
Matteson-type reactions, which traditionally involve the homologation of boronates to construct linear molecules, have been innovatively adapted for ring-forming annulations to create spirocycles. chemrxiv.orgresearchgate.netnih.gov This modern approach provides an efficient and tunable protocol for preparing various hard-to-access spirocyclic compounds from simple cyclic ketones. researchgate.netnih.govresearchgate.net
The core of this strategy is an iterative boron-homologation that utilizes an electron-withdrawing group (EWG) as a handle to facilitate intramolecular Matteson-type couplings. chemrxiv.orgresearchgate.netresearchgate.net The process typically involves the reaction of a boronate with a carbenoid, such as dichloromethyllithium, followed by a 1,2-metallate rearrangement which effectively inserts a carbon atom into the carbon-boron bond. researchgate.net This sequence enables diastereoselective and enantioselective ring formation, with Lewis acid additives playing a key role in the process. chemrxiv.orgontosight.ai This methodology has proven to be general for preparing carbocycles of varying ring sizes and can be extended to the synthesis of complex double spirocycles. researchgate.netnih.gov
Stereoselective and Enantioselective Syntheses of Spiro[4.5]decanone Derivatives
Achieving control over the stereochemistry at the spiro-fused quaternary center is a primary challenge in the synthesis of spiro[4.5]decanone derivatives. nih.gov The construction of this often sterically hindered center has been addressed through several sophisticated strategies, including cycloadditions, rearrangements, and catalyst-mediated reactions. rsc.org An efficient strategy for the stereospecific generation of the spiro center involves the oxidative cleavage of a pre-formed tricyclic system, where the stereochemistry is already defined. semanticscholar.org
Chiral Catalyst-Mediated Approaches (e.g., Organocatalysis, Metal Catalysis)
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantioenriched spirocycles. core.ac.uk Both small organic molecules (organocatalysts) and transition metal complexes have been successfully employed.
Organocatalysis: This field uses small, metal-free organic molecules to catalyze transformations. scienceopen.com In the context of spiro[4.5]decanone synthesis, a cooperative approach combining photocatalysis and organocatalysis has been developed for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.comresearchgate.net Chiral phosphoric acids, derived from BINOL, act as effective organocatalysts, providing highly diastereoselective access to 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net In another example, a one-pot sequential amine and N-heterocyclic carbene (NHC) catalysis of cyclohexenylidene malononitriles and enals leads to a [3+2] cycloaddition, affording spiro[4.5]decanone structures. acs.org
Metal Catalysis: Transition metals are widely used to catalyze the formation of spirocycles. Palladium- and iron-catalyzed reactions have been reported for the synthesis of spiro[4.5]decanone derivatives and other functionalized spirocycles. mdpi.comresearchgate.net Rhodium catalysis is employed in the dearomatizing annulation of phenols to form spiro compounds and in the synthesis of chiral spiro-bisindoles. bohrium.comd-nb.info Furthermore, catalytic enantioselective Diels-Alder reactions of exo-enones with acyclic dienes represent an atom-economic approach to spirocyclanones, which are precursors to several natural product families. nih.gov
Substrate-Controlled Diastereoselection
In substrate-controlled synthesis, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction. This is a powerful strategy for achieving high diastereoselectivity.
A notable example is the synergistic photocatalysis and organocatalysis approach for a [3+2] cycloaddition to form 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net This method achieves excellent diastereoselectivity, with ratios up to 99:1, by carefully selecting the substrates and reaction conditions. mdpi.comresearchgate.net The reaction is tolerant to variations in the alkane ring size of the starting ketone, allowing for the synthesis of different spirocyclic systems such as [4.4], [4.5], and [4.6]. mdpi.comresearchgate.net
Table 1: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-one Derivatives via [3+2] Cycloaddition (Data sourced from mdpi.comresearchgate.net)
| Entry | Substrate 1 (Dienophile) | Substrate 2 (Cyclopropylamine) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | 2-Methylene-tetrahydronaphthalen-1-one | N-Cyclopropylaniline | 75 | 91:9 |
| 2 | 6-Methoxy-2-methylene-tetrahydronaphthalen-1-one | N-Cyclopropylaniline | 88 | 99:1 |
| 3 | 2-Methylene-tetrahydronaphthalen-1-one | N-Cyclopropyl-4-fluoroaniline | 72 | 89:11 |
| 4 | 6-Methoxy-2-methylene-tetrahydronaphthalen-1-one | N-Cyclopropyl-4-fluoroaniline | 85 | 99:1 |
| 5 | 2-Methylene-2,3-dihydro-1H-inden-1-one | N-Cyclopropyl-4-fluoroaniline | 61 | 82:18 |
| 6 | 7-Methylene-6,7,8,9-tetrahydro-5H-benzo chemrxiv.organnulen-5-one | N-Cyclopropyl-3-fluoroaniline | 55 | 94:6 |
Another powerful strategy is the oxidative cleavage of a stereochemically defined tricyclic precursor. semanticscholar.org This approach generates the spiro[4.5]decane core with a well-defined geometry at the spiro center, as the stereochemistry is locked in by the rigid tricyclic framework before cleavage. semanticscholar.org
Rearrangement-Based Stereocontrol (e.g., Sigmatropic Rearrangements)
Molecular rearrangements, particularly pericyclic reactions like sigmatropic rearrangements, are elegant and powerful tools for controlling stereochemistry during the formation of spirocycles. rsc.orgwikipedia.org A sigmatropic reaction is an intramolecular process where a sigma bond migrates across a pi system to a new position. wikipedia.orgiupac.org
The Claisen rearrangement, a bohrium.combohrium.com-sigmatropic rearrangement, is a well-established method for carbon-carbon bond formation and has been effectively used in the synthesis of spiro sesquiterpenoids. rsc.orgwikipedia.org The thermal rearrangement of an appropriately substituted allyl vinyl ether can generate an unsaturated carbonyl compound, setting the stage for subsequent cyclization to the spiro[4.5]decane skeleton. wikipedia.org
Other types of rearrangements are also valuable. For instance, a dearomatization-induced ring expansion of a cyclobutane precursor provides direct access to the spiro[4.5]decane system. sorbonne-universite.fr Additionally, semi-pinacol rearrangements can drive the dearomatizing spirocyclization of certain aromatic alcohols to yield spirocyclic products. acs.orgnih.gov
Introduction of the Methyl Group and Other Substituents in Spiro[4.5]decan-8-one
The specific placement of substituents, such as the methyl group at the C6 position of the target molecule, requires precise synthetic tactics. These can be introduced either by using a pre-functionalized starting material or by adding the group to an intermediate.
One effective strategy involves the synthesis of a tricyclic intermediate where the future methyl group is installed at a bridgehead position. semanticscholar.org This can be achieved through a reductive alkylation sequence; for example, a carboxylic acid precursor can be treated with sodium in liquid ammonia (B1221849) to form an enolate, which is then quenched with methyl iodide to install the methyl group. semanticscholar.org Subsequent oxidative cleavage of this methylated tricyclic ketone then yields the desired substituted spiro[4.5]decane. semanticscholar.org
Alternatively, standard functional group transformations can be applied to a pre-formed spiro[4.5]decanone core. For example, a ketone can be converted into a tertiary alcohol by reaction with an organometallic reagent. A Grignard reaction using methylmagnesium iodide on a spiro[4.5]decanone can introduce a methyl group and a hydroxyl group simultaneously. google.com The resulting alcohol could then be further manipulated if necessary. The synthesis of various substituted spiro[4.5]deca-trienones, including trimethyl and dimethyl derivatives, has been demonstrated starting from appropriately substituted cyclobutane precursors, highlighting how the substitution pattern of the final product can be dictated from the outset. sorbonne-universite.fr
Strategies for Methyl Group Incorporation at C6 Position
The introduction of a methyl group at the C6 position of the spiro[4.5]decan-8-one scaffold is a key synthetic step that can be achieved through various methodologies. One of the most common approaches involves the alkylation of a pre-formed spiro[4.5]decan-8-one or a suitable precursor. This can be accomplished by generating an enolate from the ketone, which then acts as a nucleophile to react with a methylating agent.
A notable example of this strategy is the alkylation of 10-methyl-spiro[4.5]decan-6-one using methyl-magnesium iodide, a Grignard reagent. google.com This reaction proceeds through the nucleophilic addition of the Grignard reagent to the ketone, followed by a dehydration step to afford a mixture of 6,10-dimethyl-(5rC1)-spiro[4.5]dec-6-ene and 6-methylene-10-trans-methyl-(5rC1)-spiro[4.5]decane. google.com Subsequent oxidation of this mixture yields the desired 6,10-dimethyl-(5rC1)-spiro[4.5]dec-6-en-8-one. google.com
Another approach involves the regioselective methylation of a dithiaspiro[4.5]decane derivative, which can serve as a protected form of the target ketone. google.com The protection of the ketone functionality allows for selective manipulation of other parts of the molecule before the final unveiling of the ketone.
The formation of the spirocyclic system itself can be achieved through various annulation strategies. For instance, spiroannulation of 3-methyl-cyclohexenone with 1,4-dibromobutane (B41627) using sodium amide in liquid ammonia or potassium tert-butoxide in benzene (B151609) can produce monospiro and dispiro compounds. researchgate.net These can then be further elaborated to introduce the desired functionalities.
Table 1: Reagents for C6-Methylation Strategies
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 10-methyl-spiro[4.5]decan-6-one | Methyl-magnesium iodide, then POCl3/pyridine, then tert-butyl-chromate | 6,10-dimethyl-(5rC1)-spiro[4.5]dec-6-en-8-one | google.com |
| 3-Methyl-cyclohexenone | 1,4-dibromobutane, NaNH2/NH3 or t-BuOK/benzene | 10-methyl spiro[4.5]dec-6-en-one | researchgate.net |
| 1,4-dioxaspiro[4.5]decan-8-one | Pyrrolidine, 2'-hydroxyacetophenones, then reflux | 6-Methylspiro[chromene-2,1′-cyclohexan]-4′-one | rsc.org |
Sequential Functionalization and Derivatization
Once the 6-Methylspiro[4.5]decan-8-one core is assembled, its existing functional groups—the ketone and the methyl group—can be used to introduce further diversity. The ketone at the C8 position is a versatile handle for a variety of chemical transformations. For example, reduction of the ketone using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 6-Methylspiro[4.5]decan-8-ol. google.com This alcohol can then be subjected to further reactions, such as esterification or etherification.
The presence of the ketone also allows for the formation of an enolate, which can then be reacted with various electrophiles to introduce substituents at the C7 or C9 positions. The regioselectivity of this alkylation would be influenced by the steric hindrance of the existing methyl group at C6 and the reaction conditions. The alkylation of spiro-γ-lactones has been shown to occur with high diastereofacial selectivity, suggesting that similar stereocontrol could be achieved in the alkylation of this compound. acs.org
Furthermore, the ketone can be converted into other functional groups. For instance, treatment with a primary amine can lead to the formation of an imine, which can then be reduced to a secondary amine, introducing a nitrogen atom into the scaffold. The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives from a piperidone precursor showcases the utility of such transformations in building complex heterocyclic systems. mdpi.com
The methyl group at C6 can also be a site for functionalization, although this is generally more challenging. Radical halogenation could potentially introduce a halide at the methyl group, which could then be displaced by a variety of nucleophiles.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Potential Product(s) | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄ or LiAlH₄ | 6-Methylspiro[4.5]decan-8-ol | google.com |
| Enolate Alkylation | Base (e.g., LDA), then R-X | 7- or 9-Alkyl-6-methylspiro[4.5]decan-8-one | acs.org |
| Reductive Amination | R-NH₂, then NaBH₃CN | 8-Amino-6-methylspiro[4.5]decane derivatives | mdpi.com |
| Epoxidation and Ring Opening | m-CPBA, then LiBr/AcOH | Functionalized 1-oxaspiro[4.5]decan-2-ones | researchgate.net |
Green Chemistry Approaches in Spiro[4.5]decanone Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. The synthesis of spiro[4.5]decanones is no exception, with several green chemistry approaches being explored.
One prominent green technique is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. Current time information in Bangalore, IN.nih.govshd-pub.org.rsmdpi.com For instance, the synthesis of spiro diarylidenes from a spiro[4.5]dec-3-ene-1,8-dione derivative was achieved rapidly and in high yield using microwave assistance. Current time information in Bangalore, IN. Another example is the microwave-mediated synthesis of spiro[4.5]decanone via a domino Michael-Michael-aldol condensation reaction. cdnsciencepub.com
Photocatalysis and organocatalysis have also emerged as powerful green tools for the synthesis of spiro[4.5]decanes. A diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones was developed using a combination of photocatalysis and organic phosphoric acid catalysis. mdpi.com This method is notable for its mild, metal-free reaction conditions and 100% atom economy, which are key principles of green chemistry. mdpi.com
The use of water as a solvent is another hallmark of green chemistry. A five-component reaction to synthesize spiro compounds and their derivatives has been reported using microwave irradiation in water, with N,N-Diisopropylethylamine (DIPEA) as a catalyst. nih.gov This approach offers a sustainable and faster alternative to classical synthetic methods that often rely on volatile organic solvents. nih.gov
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly route to chiral spiro[4.5]decanones. cdnsciencepub.commdpi.com The microbial reduction of various 1,4-dithiaspiro[4.5]decanones using Saccharomyces cerevisiae has been shown to produce chiral alcohols with high enantioselectivity. cdnsciencepub.com Biocatalysis operates under mild conditions and can provide access to enantiomerically pure compounds that are difficult to obtain through traditional chemical synthesis. mdpi.com
Table 3: Green Chemistry Approaches in Spiro[4.5]decanone Synthesis
| Green Chemistry Approach | Key Features | Example Application | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Synthesis of spiro diarylidenes and spiro[4.5]decanones | Current time information in Bangalore, IN.nih.govshd-pub.org.rsmdpi.comcdnsciencepub.com |
| Photocatalysis/Organocatalysis | Mild, metal-free conditions, high atom economy | Diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones | mdpi.com |
| Use of Green Solvents | Water as a solvent, reduced environmental impact | Five-component synthesis of spiro compounds | nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Microbial reduction of 1,4-dithiaspiro[4.5]decanones | cdnsciencepub.commdpi.com |
Chemical Reactivity and Transformations of 6 Methylspiro 4.5 Decan 8 One
Reactivity of the Ketone Functionality
The ketone group is a site of rich chemical activity, enabling a variety of transformations including reductions, nucleophilic additions, and reactions proceeding through an enolate intermediate.
The carbonyl group of 6-Methylspiro[4.5]decan-8-one can be readily reduced to a secondary alcohol, yielding 6-Methylspiro[4.5]decan-8-ol. The choice of reducing agent can influence the stereoselectivity of this transformation, potentially leading to different diastereomers due to the formation of a new stereocenter at C-8.
Table 1: Common Reduction Reactions of Ketones
| Reagent | Product | Description |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 6-Methylspiro[4.5]decan-8-ol | A common and mild reducing agent that selectively reduces ketones and aldehydes. |
| Lithium aluminum hydride (LiAlH₄) | 6-Methylspiro[4.5]decan-8-ol | A very strong and reactive reducing agent capable of reducing ketones as well as esters, carboxylic acids, and amides. |
The electrophilic carbon atom of the ketone is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups. The addition of a nucleophile to the carbonyl creates a tetrahedral intermediate which, upon protonation, yields an alcohol.
In related spirocyclic systems, nucleophilic addition has been shown to be an effective transformation. For instance, the addition of the cyanide anion to certain spiro-indoline compounds initiates a ring-opening sequence, demonstrating that nucleophilic attack can lead to more complex transformations beyond simple addition. mdpi.com
Table 2: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Organometallics | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Tertiary Alcohol |
| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |
The ketone possesses two α-carbons (C-7 and C-9), both of which have protons that can be abstracted by a base to form a nucleophilic enolate. masterorganicchemistry.com The formation of an enolate is a critical step for a variety of reactions that functionalize the α-position, such as alkylations and halogenations. masterorganicchemistry.com
The regioselectivity of enolate formation can often be controlled by the reaction conditions:
Kinetic Enolate: Formed by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. This enolate forms faster by removing the more accessible proton, which in this case would likely be from the C-9 position.
Thermodynamic Enolate: Formed under conditions that allow for equilibrium (e.g., a weaker base like sodium ethoxide at room temperature). This favors the formation of the more substituted, and thus more stable, enolate at the C-7 position.
Once formed, the enolate can react with various electrophiles to introduce substituents at the α-carbon. masterorganicchemistry.com
Table 3: Alpha-Functionalization via Enolate Intermediates
| Reaction Type | Reagent Example | Product |
|---|---|---|
| Alkylation | LDA, then an alkyl halide (e.g., CH₃I) | α-Alkylated Ketone |
| Halogenation | Br₂ in acetic acid | α-Halogenated Ketone |
Transformations Involving the Spirocyclic Core
The strained spirocyclic nature of this compound allows for unique rearrangements and transformations that involve the carbon skeleton itself.
Under specific conditions, one of the rings in the spirocyclic system can be induced to open. This can be triggered by the cleavage of bonds connected to the spiro-carbon (C-5). For example, certain nucleophilic additions or rearrangement reactions can strain the system to a point where ring scission becomes favorable. mdpi.com Research on other spirocyclic systems has demonstrated that reactions can be designed to selectively open one of the rings, providing access to monocyclic structures with complex substitution patterns. nih.gov
The carbocyclic rings of the spiro[4.5]decane system can undergo expansion or contraction through various rearrangement reactions, often involving carbocation or carbenoid intermediates. wikipedia.org These reactions are powerful tools for synthesizing different ring sizes from a common precursor.
Ring Expansion: A four-membered ring can expand to a five-membered ring, and a five-membered ring can expand to a more stable six-membered ring. youtube.com For instance, a Tiffeneau–Demjanov rearrangement, which proceeds through the diazotization of a β-amino alcohol, could potentially be used to expand the six-membered ring of the spiro[4.5]decane core into a seven-membered ring.
Ring Contraction: The Favorskii rearrangement of an α-haloketone derivative of this compound could lead to the contraction of the six-membered ring. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then opens to yield a carboxylic acid derivative with a five-membered ring, resulting in a bicyclic system. Another method for ring contraction is the Wolff rearrangement of an α-diazoketone, which can be generated from the ketone. wikipedia.org
Table 4: Potential Skeletal Rearrangement Reactions
| Reaction Name | Starting Material from Ketone | Intermediate | Result |
|---|---|---|---|
| Tiffeneau-Demjanov | α-Amino alcohol | Carbocation | Ring Expansion |
| Favorskii Rearrangement | α-Halo Ketone | Cyclopropanone | Ring Contraction |
Olefinic Transformations for Unsaturated Spiro[4.5]decanones
Unsaturated derivatives of this compound, such as spiro[4.5]decenones, are versatile intermediates that can undergo a variety of transformations at their carbon-carbon double bonds. These reactions are crucial for introducing new functional groups and stereocenters.
The double bonds in unsaturated spiro[4.5]decanones can be selectively oxidized or reduced to introduce further functionality.
Oxidation:
Epoxidation of the double bond in unsaturated spiro[4.5]decanones is a common strategy to introduce a reactive epoxide ring. For instance, derivatives such as 1,8-dimethyl-8,9-epoxy-4-isopropyl-spiro[4.5]decan-7-one have been identified, indicating that such transformations occur in nature and can be replicated synthetically. nih.gov The resulting epoxide can be opened by various nucleophiles to install a wide range of functional groups in a stereocontrolled manner.
Reduction:
The reduction of the α,β-unsaturated ketone moiety in spiro[4.5]decenones can proceed via two main pathways: 1,2-reduction to yield an allylic alcohol or 1,4-conjugate reduction to afford a saturated ketone. The choice of reducing agent is critical in determining the outcome. For a 1,2-reduction, reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) are often effective, selectively attacking the carbonyl group while leaving the double bond intact. organic-chemistry.org This method is widely used for the chemoselective reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. organic-chemistry.org
Conversely, catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) typically leads to the reduction of the carbon-carbon double bond, resulting in a saturated spiro[4.5]decanone. The diastereoselectivity of this reduction can be influenced by the steric environment of the spirocyclic system.
A diastereoselective reduction of a ketone within a spiro[4.5]decane system has been successfully employed in the total synthesis of gleenol (B1239691) and axenol, where the reduction was achieved under Birch conditions. nih.gov
Below is a table summarizing common reduction methods for α,β-unsaturated ketones applicable to unsaturated spiro[4.5]decanone systems.
| Reagent/Catalyst | Primary Product | Type of Reduction |
| NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol | 1,2-Reduction |
| H₂, Pd/C | Saturated Ketone | Conjugate Reduction |
| Birch Reduction (Na/NH₃) | Saturated Alcohol | Carbonyl and/or Alkene Reduction |
Spiro[4.5]decanedienones are valuable substrates for cycloaddition reactions, which allow for the rapid construction of complex polycyclic systems.
Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in synthetic chemistry. The reactivity of cyclopentadiene (B3395910) systems in Diels-Alder reactions can be enhanced by spirocyclization. nih.gov This suggests that spiro[4.5]deca-dienones can act as reactive dienes or dienophiles. The specific substitution pattern and electronic properties of the dienone system will dictate its reactivity and regioselectivity in these reactions. For example, a gold(I)-catalyzed vinylogous Conia-ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from 4-alkyne tethered cyclohex-2-enones. researchgate.net
[3+2] Cycloadditions: Photocatalysis and organocatalysis have been synergistically employed to achieve a [3+2] cycloaddition between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com This highlights a modern approach to constructing functionalized spiro[4.5]decane rings.
[2+2] Photocycloadditions: The key carbon-carbon bonds in the synthesis of the spiro[4.5]decane sesquiterpene (-)-acorenone (B1254648) were formed through a [2+2] photochemical cycloaddition. duke.edu This photoannelation strategy is an efficient method for creating the spirocyclic core.
The table below outlines various cycloaddition strategies applicable to dienone systems within the spiro[4.5]decane framework.
| Reaction Type | Reactants | Product Type |
| Diels-Alder [4+2] | Dienone + Dienophile | Polycyclic Spiro Compound |
| [3+2] Cycloaddition | Enone + 3-carbon component | Functionalized Spiro[4.5]decane |
| [2+2] Photocycloaddition | Enone + Alkene | Fused Spirocyclic System |
| Conia-Ene Reaction | Alkyne-tethered enone | Spiro[4.5]deca-diene-one |
Derivatization Strategies for Advanced Structures
The spiro[4.5]decanone skeleton, including that of this compound, serves as a versatile template for the synthesis of more complex and advanced molecular structures. These strategies often involve a series of transformations that build upon the core structure.
One notable example is the use of a functionalized spiro[4.5]decane as a key intermediate in the total synthesis of the biologically important axane sesquiterpenes, gleenol and axenol. nih.gov This synthesis featured a Claisen rearrangement to create a multi-functionalized spiro[4.5]decane as a single diastereomer. nih.gov
Furthermore, the spiro[4.5]decane framework is a key feature in a novel series of analogues of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). nih.gov The synthesis of these analogues involved an Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol (B1201834) to form the spirocyclic core. nih.gov
In the field of medicinal chemistry, spiro[4.5]decanone derivatives have been investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for treating anemia and other ischemia-related diseases. rsc.orgnih.gov These studies demonstrate that the spiro[4.5]decanone core can be modified with various substituents to achieve potent and selective inhibition. nih.gov
Modern synthetic methods, such as electrochemical oxidative dearomatization, provide efficient access to spiro[4.5]dienones, which are precursors to a variety of derivatives. nih.gov Additionally, organocatalytic methods have been developed to access functionalized spiro[4.5]decanes containing aminolactones and 3-aminopyrrolidines. researchgate.net
The derivatization of the spiro[4.5]decane core is also relevant in the development of imaging agents. A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been synthesized and evaluated as a potential agent for tumor imaging. nih.gov
The following table summarizes some of the advanced structures derived from the spiro[4.5]decanone core.
| Starting Material/Core | Key Transformation(s) | Target Advanced Structure |
| Functionalized Spiro[4.5]decane | Claisen Rearrangement, Diastereoselective Reduction | Gleenol and Axenol (Axane Sesquiterpenes) |
| Bromo-substituted Cyclohexenol | Eschenmoser Rearrangement | Spiro[4.5]decane Analogues of Calcitriol |
| Piperidone | Bucherer-Berg Reaction, Ullmann Couplings | Spiro[4.5]decanone Prolyl Hydroxylase Inhibitors |
| Phenolic Precursors | Electrochemical Oxidative Dearomatization | Spiro[4.5]dienones |
| Radiolabeled Precursors | One-pot, two-step labeling | Radiolabeled Spiro[4.5]decane for Tumor Imaging |
Spectroscopic and Structural Characterization Methodologies for Spiro 4.5 Decanones
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. mdpi.comnih.gov For spiro[4.5]decanones, NMR provides critical data on the carbon framework, the chemical environment of each proton, and the stereochemical relationships between different parts of the molecule. nih.govresearchgate.net
Elucidation of Carbon Skeleton and Proton Environments (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon atoms within a molecule. In a typical spiro[4.5]decanone derivative, the chemical shifts (δ) of the signals indicate the electronic environment of the nuclei. mdpi.com
For 6-Methylspiro[4.5]decan-8-one, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, the protons on the five-membered cyclopentane (B165970) ring, and the protons on the six-membered cyclohexanone (B45756) ring. The methyl group would likely appear as a doublet in the upfield region (approx. δ 0.9-1.2 ppm). The protons adjacent to the carbonyl group (at C7 and C9) would be shifted downfield (approx. δ 2.0-2.5 ppm) due to the electron-withdrawing effect of the ketone. The remaining methylene (B1212753) protons on both rings would produce complex multiplets in the region of δ 1.2-2.0 ppm.
The ¹³C NMR spectrum provides complementary information, with a characteristic signal for the carbonyl carbon appearing significantly downfield (approx. δ 200-220 ppm). The spiro carbon (C5) would also have a unique chemical shift. The remaining carbon signals, including the methyl carbon and the methylene carbons of the rings, would appear at higher field strengths. For instance, in related 1,4,8-triazaspiro[4.5]decan-2-one derivatives, carbonyl carbons appear around δ 173-175 ppm, while aliphatic carbons are observed in the δ 16-62 ppm range. nih.gov
The following table provides hypothetical, yet representative, NMR data for this compound based on known values for similar structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H NMR (δ, ppm, multiplicity) | Predicted ¹³C NMR (δ, ppm) |
| C1-C4, C10 (Cyclopentane CH₂) | 1.4 - 1.8 (m) | 22 - 40 |
| C5 (Spiro Carbon) | - | ~50 |
| C6-H | 1.9 - 2.2 (m) | ~45 |
| C6-CH₃ | 0.9 - 1.1 (d) | ~15-20 |
| C7-H₂ | 2.2 - 2.5 (m) | ~40 |
| C8=O | - | ~210 |
| C9-H₂ | 2.2 - 2.5 (m) | ~40 |
Stereochemical Assignment via NOESY and Coupling Constants
The relative stereochemistry of substituents on the spirocyclic framework is determined using two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and by analyzing proton-proton coupling constants (J-values). youtube.com
A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY spectrum could establish the relative orientation of the methyl group at C6. For example, a spatial correlation between the methyl protons and specific protons on the cyclopentane ring would indicate their proximity and help define the conformation of the rings relative to each other.
Vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. organicchemistrydata.org In the cyclohexanone ring, the coupling constants between adjacent protons can distinguish between axial and equatorial orientations. youtube.com A large coupling constant (typically 8-13 Hz) is observed for protons with an anti-periplanar (180°) relationship, characteristic of an axial-axial interaction. youtube.com Smaller coupling constants (2-5 Hz) are typical for axial-equatorial and equatorial-equatorial interactions. youtube.com Analysis of these values allows for the assignment of the chair conformation of the six-membered ring and the position of the methyl group (axial or equatorial). Studies on substituted spiro[4.5]decanes have shown that a methyl group on the six-membered ring typically prefers an equatorial position to minimize steric strain. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduyoutube.com The IR spectrum of this compound would be dominated by two key features.
The most prominent and diagnostic absorption would be the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the ketone. For a saturated six-membered ring ketone, this peak typically appears in the range of 1710-1725 cm⁻¹. pressbooks.publibretexts.org The second key feature is the C-H stretching absorptions of the alkane portions of the molecule, which appear as strong, sharp peaks in the 2850-2960 cm⁻¹ region. libretexts.org The presence of the C=O peak and the absence of other characteristic peaks (like a broad O-H stretch around 3300 cm⁻¹) confirms the identity of the compound as a saturated ketone. libretexts.org
Table 2: Characteristic IR Absorption Bands for Spiro[4.5]decanones
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| C=O (Ketone) | Stretch | 1710 - 1725 | Strong, Sharp |
| C-C | Stretch | ~1100 - 1300 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization. neu.edu.tr For this compound (C₁₁H₁₈O), the molecular weight is 166.26 g/mol. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) at m/z = 166.
X-ray Crystallography for Absolute and Relative Stereochemistry
When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry. thieme-connect.de This technique works by diffracting X-rays off the electron clouds of the atoms in a crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into a 3D model of the molecule.
For a chiral molecule like this compound, X-ray analysis could precisely determine the bond lengths, bond angles, and the spatial relationship between the methyl group and the two rings. sorbonne-universite.fr If the compound is resolved into its enantiomers and crystallized, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) at the chiral centers. thieme-connect.de Crystallographic studies on related, more complex spiro[4.5]decanone inhibitors have been crucial in understanding their binding to biological targets by revealing their precise 3D structures. nih.gov
Chiroptical Spectroscopies for Enantiomeric Characterization
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for studying chiral molecules in solution. CD measures the differential absorption of left- and right-circularly polarized light. For a chiral ketone like this compound, the carbonyl group acts as a chromophore. The n→π* electronic transition of the carbonyl group, which is electronically forbidden but magnetically allowed, gives rise to a CD signal (a Cotton effect) whose sign and intensity are highly sensitive to the stereochemical environment around the ketone.
The "Octant Rule" for ketones can often be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. By comparing the experimentally measured CD spectrum to theoretical predictions or to the spectra of related compounds with known absolute configurations, the absolute stereochemistry of the chiral centers in this compound can be assigned. This method is particularly valuable when X-ray crystallography is not feasible.
Computational and Theoretical Studies on Spiro 4.5 Decanone Systems
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 6-Methylspiro[4.5]decan-8-one is complex due to the spiro fusion of a cyclopentane (B165970) and a substituted cyclohexane (B81311) ring. Conformational analysis is crucial for understanding its physical and chemical properties, as the relative orientation of the atoms dictates the molecule's stability and reactivity.
The spiro[4.5]decane skeleton is characterized by a cyclohexane ring, which typically adopts a chair conformation to minimize angle and torsional strain. This chair can exist in two primary forms that interconvert via a process known as ring flipping. In this compound, the cyclohexane ring contains a carbonyl group and a methyl group. The presence of the spiro center and these substituents influences the conformational equilibrium.
Computational methods, such as molecular mechanics and quantum mechanics, are used to map the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers between them (saddle points). For the cyclohexane ring of this compound, the two chair conformations would be of primary interest. The methyl group at the C6 position can be either in an axial or equatorial position. Generally, due to steric hindrance (1,3-diaxial interactions), substituents on a cyclohexane ring prefer the equatorial position. researchgate.net Therefore, the conformer with the methyl group in the equatorial position is expected to be significantly lower in energy and thus the predominant form at equilibrium.
The cyclopentane ring is more flexible than the cyclohexane ring and typically adopts non-planar conformations, such as the "envelope" or "twist" forms, to relieve torsional strain. The spiro fusion introduces additional constraints on the conformational flexibility of both rings. Molecular modeling studies on related spirolactams have demonstrated the utility of these calculations in defining the preferred three-dimensional arrangements. nih.gov
Table 1: Predicted Relative Energies of this compound Chair Conformers
| Conformer | C6-Methyl Position | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| A | Equatorial | 0 (most stable) | >95% |
| B | Axial | 1.5 - 2.0 | <5% |
Note: These values are estimations based on principles of conformational analysis for substituted cyclohexanes. Actual values would require specific calculations.
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Electronic structure calculations provide fundamental information about the distribution of electrons within a molecule, which governs its reactivity, polarity, and spectroscopic properties. Density Functional Theory (DFT) and ab initio methods are the most common computational tools for this purpose. tind.io
For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be employed to determine its optimized geometry and electronic properties. acs.orgpsu.edu Key parameters derived from these calculations include:
Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO is likely to have significant contributions from the oxygen lone pairs of the carbonyl group, while the LUMO is expected to be the π* antibonding orbital of the C=O bond. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule. A molecular electrostatic potential (MEP) map would visualize electron-rich and electron-poor regions. For this spiroketone, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms.
Studies on other spiroketones have shown that DFT calculations can accurately predict equilibrium structures and electronic properties that are consistent with experimental data. acs.orgpsu.edu
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-311+G(2d,p)), have shown good agreement with experimental results for complex organic molecules, including spiroketones. acs.orgpsu.edu For this compound, calculations would need to be performed on the lowest energy conformer, or as a Boltzmann-weighted average over multiple conformers, to obtain accurate predictions. The calculations would predict distinct chemical shifts for the spiro carbon, the carbonyl carbon, and the carbons of the methyl group and the two rings.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an IR spectrum. DFT calculations can predict the positions and relative intensities of these bands. For this compound, a strong absorption band corresponding to the C=O stretching vibration would be predicted, typically in the range of 1700-1725 cm⁻¹. Other characteristic bands for C-H and C-C stretching and bending vibrations would also be calculated. Comparing computed and experimental IR spectra is a common method for confirming a molecule's structure. nih.govoregonstate.edu
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption. For a saturated ketone like this compound, the primary electronic transition would be the weak n→π* transition of the carbonyl group, expected to appear at a relatively long wavelength in the UV region.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value Range | Computational Method |
|---|---|---|
| ¹³C NMR Chemical Shift (C=O) | 205 - 215 ppm | GIAO-DFT |
| ¹³C NMR Chemical Shift (Spiro C) | 45 - 55 ppm | GIAO-DFT |
| ¹H NMR Chemical Shift (CH₃) | 0.9 - 1.2 ppm | GIAO-DFT |
| IR Frequency (C=O stretch) | 1705 - 1720 cm⁻¹ | DFT |
| UV-Vis λₘₐₓ (n→π)* | 280 - 300 nm | TD-DFT |
Note: These are typical ranges for similar structures and would require specific calculations for accurate prediction.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is invaluable for studying the pathways of chemical reactions, identifying intermediates, and determining the structures and energies of transition states. scielo.br This provides a detailed, step-by-step understanding of how reactants are converted into products.
For spiro[4.5]decanone systems, computational studies have been used to verify proposed reaction mechanisms. For instance, in the synthesis of spiro[4.5]decane derivatives via a domino reaction, DFT calculations were performed to map the free-energy profile of the reaction. researchgate.net These calculations helped to confirm the proposed [4+2] cycloaddition mechanism and to understand the origins of the observed diastereoselectivity by comparing the activation energies of different transition state geometries. researchgate.net
Potential reactions involving this compound that could be studied computationally include:
Nucleophilic addition to the carbonyl group: Modeling the attack of a nucleophile (e.g., a Grignard reagent or a hydride) on the carbonyl carbon would involve locating the transition state and calculating the activation energy. This could predict the stereochemical outcome of the reaction.
Enolate formation and subsequent reactions: Calculations could explore the relative stabilities of the different possible enolates of this compound and model their reactions with electrophiles. The methyl group at C6 would influence which α-protons are preferentially removed.
Synthesis: The mechanism of reactions used to form the spiro[4.5]decanone skeleton, such as Nazarov cyclizations or intramolecular alkylations, can be elucidated through transition state analysis. researchgate.net
By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed, providing critical insights into reaction rates and selectivity.
Spiro Conjugation and Aromaticity Effects
Aromaticity is a property of cyclic, planar, conjugated systems with (4n+2) π-electrons that leads to enhanced stability. careerendeavour.com While this compound is a saturated, non-aromatic compound, the concept of electronic interactions through a spiro center is a topic of theoretical interest.
Spiroconjugation is a type of orbital interaction that can occur between two perpendicular π-systems linked by a common spiro atom. stackexchange.com This through-space interaction can lead to a splitting of the π-molecular orbital energy levels, resulting in either a net stabilization (spiroaromaticity) or destabilization (spiroantiaromaticity). stackexchange.com
In the case of this compound, there are no extended π-systems in the rings. The molecule is composed of a cyclopentane ring and a cyclohexanone (B45756) ring, both of which are saturated (or contain an isolated C=O group). Therefore, classical spiroconjugation and spiroaromaticity are not relevant to the ground state of this molecule. The two rings are electronically isolated by the sp³-hybridized spiro carbon atom.
However, the concept of through-space interactions can be relevant in excited states or in the analysis of certain spectroscopic properties. For example, studies on other spiroketones with more complex ring systems have shown that through-space interactions between the two perpendicular halves of the molecule can be observed via electron transmission spectroscopy. acs.orgpsu.edu While these effects are expected to be negligible in a saturated system like this compound, computational analysis of its molecular orbitals would definitively confirm the absence of significant electronic communication between the two rings. The primary electronic effects in this molecule are inductive and steric, arising from the alkyl framework, the methyl substituent, and the polar carbonyl group.
Advanced Applications in Chemical Science and Synthesis
Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis
While direct applications of 6-Methylspiro[4.5]decan-8-one as a chiral auxiliary are not extensively documented in publicly available research, the broader class of spirocyclic compounds is of significant interest in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. The rigid spiro[4.5]decane framework, when appropriately functionalized, can provide the necessary steric hindrance to direct the approach of reagents, leading to high diastereoselectivity.
Similarly, chiral ligands derived from spirocyclic scaffolds are crucial in asymmetric catalysis. These ligands coordinate with metal centers to create a chiral environment that influences the stereoselectivity of catalytic transformations. The development of novel spiro-based ligands is an active area of research, with the goal of achieving high enantiomeric excess in a wide range of reactions. For instance, palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds has been reported, highlighting the potential of this class of molecules in creating stereochemically defined products mdpi.com.
Building Blocks for Complex Natural Products and Analogues
The spiro[4.5]decane skeleton is a common motif in a variety of sesquiterpenes, a class of natural products known for their diverse biological activities and often complex structures. While the direct use of this compound as a starting material is not always explicitly detailed, it represents a key structural component for retrosynthetic analysis and the design of synthetic strategies for these molecules.
Notable examples of natural products featuring the spiro[4.5]decane core include:
Acorenone: A sesquiterpenoid found in the essential oils of various plants. Its synthesis has been a target for organic chemists, with strategies often involving the construction of the characteristic spirocyclic ketone.
β-Vetivone: A major constituent of vetiver oil, which is highly valued in the fragrance industry for its rich, woody aroma. The asymmetric total synthesis of (-)-β-vetivone has been achieved through various routes, often involving the stereoselective formation of the spiro[4.5]decane framework acs.org.
Gleenol (B1239691) and Axenol: Biologically important axane sesquiterpenes whose total synthesis has been accomplished using a functionalized spiro[4.5]decane intermediate nih.gov.
The synthesis of these complex molecules often requires precise control over stereochemistry, and the use of chiral building blocks derived from or leading to structures like this compound is a key strategy.
Development of Novel Materials with Spirocyclic Frameworks
The rigid and three-dimensional nature of spiro compounds makes them attractive candidates for the development of new materials with unique properties.
Optoelectronic Materials
Spirocyclic compounds, particularly those with extended π-systems, have found significant application in the field of organic electronics. Their rigid structures can prevent intermolecular aggregation, which is often a cause of fluorescence quenching in the solid state. This property, combined with high thermal stability, makes them excellent candidates for use in Organic Light-Emitting Diodes (OLEDs). While specific research on this compound in this area is limited, the broader class of spiro compounds is extensively studied for these applications. The spiro junction can effectively isolate chromophores, leading to materials with high photoluminescence quantum yields and improved device stability.
Fragrance Chemistry
Spirocyclic ketones are a known class of fragrance ingredients, often contributing woody, fruity, and spicy notes to perfume compositions. The odor profile of these compounds is highly dependent on their specific structure, including the ring sizes and the nature and position of substituents. While the specific olfactory properties of this compound are not widely reported, related spiro[4.5]decane derivatives are valued in the fragrance industry. For instance, spiro[4.5]decan-7-yl-4-pent-1-one is a known fragrance ingredient. The rigidity of the spirocyclic system can influence how the molecule interacts with olfactory receptors, leading to unique and desirable scents.
Intermediates in the Synthesis of Agrochemicals
Spirocyclic compounds have emerged as a promising class of molecules in the development of new pesticides. Their unique three-dimensional structures can lead to novel modes of action and help to overcome resistance issues associated with existing agrochemicals. Spiro derivatives have shown a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. Although specific examples of this compound as a direct intermediate in commercially available agrochemicals are not readily found in the public domain, the spiro[4.5]decane scaffold is a key structural motif in the research and development of new active ingredients acs.orgnih.gov.
Applications in Catalysis
The application of this compound and its derivatives in catalysis is an emerging area of interest. The rigid spirocyclic framework can be used to create well-defined catalytic environments. For example, spirocyclic compounds can serve as ligands for metal catalysts, influencing the selectivity and activity of the catalytic system. While specific catalytic applications of this compound are not yet widely reported, the development of chiral spirocyclic ligands for asymmetric catalysis is an active field of research. Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, has seen the successful application of spirocyclic structures to achieve high levels of stereocontrol in various chemical transformations.
Future Research Directions and Outlook
Exploration of New Synthetic Strategies for Diverse Spiro[4.5]decanones
The synthesis of the spiro[4.5]decane framework has traditionally been achieved through methods involving acid or metal catalysis. mdpi.com However, the future of synthesizing diverse spiro[4.5]decanones lies in the development of more versatile and greener methodologies. Research is increasingly focused on novel catalytic systems that offer milder reaction conditions and greater functional group tolerance.
Recent advancements have highlighted the potential of photocatalysis and organocatalysis in constructing these complex structures. mdpi.com For instance, a synergistic approach combining photocatalysis with organic phosphoric acid catalysis has been used to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method is advantageous for its mild, metal-free conditions and high atom economy, aligning with the principles of green chemistry. mdpi.com
Future work will likely involve:
Development of Novel Catalysts: Designing new catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, to improve reaction efficiency and selectivity.
Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer better control over reaction parameters, improved safety, and easier scalability for industrial production.
Development of Highly Enantioselective and Diastereoselective Methods
Creating specific stereoisomers of spiro[4.5]decanones is a significant challenge due to the presence of a quaternary spirocenter. The precise three-dimensional arrangement of atoms is often crucial for a molecule's biological activity or material properties. Therefore, the development of methods that provide high levels of both enantioselectivity (control over mirror-image isomers) and diastereoselectivity (control over isomers that are not mirror images) is a primary research goal.
Recent progress includes the use of cooperative catalysis to achieve high diastereoselectivity (up to 99:1) in the synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.com Asymmetric synthesis of related spiro compounds has also been achieved using palladium catalysts. mdpi.com The future in this area will focus on:
Chiral Catalysis: Expanding the toolkit of chiral catalysts, including chiral phosphoric acids and transition metal complexes with chiral ligands, to induce high stereoselectivity.
Substrate Control: Designing substrates with specific steric and electronic features that guide the stereochemical outcome of a reaction.
Biocatalysis: Employing enzymes as catalysts to perform highly specific stereoselective transformations under environmentally benign conditions.
Advanced Computational Modeling for Property Prediction and Reaction Design
As the complexity of target molecules and synthetic pathways grows, computational chemistry is becoming an indispensable tool. Advanced computational modeling and machine learning algorithms can accelerate research by predicting the properties of new spiro[4.5]decanone derivatives and optimizing reaction conditions.
Future directions in this domain include:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other methods to elucidate reaction mechanisms, predict transition states, and understand the origins of stereoselectivity.
Machine Learning Models: Training algorithms on existing experimental data to predict properties such as solubility, reactivity, and biological activity for novel, unsynthesized spiro compounds. This in silico screening can prioritize synthetic targets and reduce the time and cost of laboratory work.
Reaction Design and Optimization: Developing software that can propose novel synthetic routes or suggest optimal conditions (catalyst, solvent, temperature) for a desired transformation, leading to more efficient and sustainable chemical synthesis.
Expanding Applications in Materials Science and Industrial Chemical Processes
While much of the focus on spiro[4.5]decanones has been in medicinal chemistry as templates for inhibitors of enzymes like prolyl hydroxylases, their unique, rigid, and three-dimensional structures make them attractive for other fields. rsc.org The spiro linkage can improve the morphological stability of materials while maintaining desirable electronic properties. researchgate.net
Future research will explore the integration of the spiro[4.5]decanone core into:
Organic Electronics: Spiro compounds are widely studied for their application in organic light-emitting diodes (OLEDs), often serving as host materials or emitters. acs.orgresearchgate.net Their rigid structure helps create stable, amorphous films with high glass transition temperatures, which is crucial for the longevity and efficiency of electronic devices. researchgate.netacs.org The spiro[4.5]decanone scaffold could be functionalized to create novel materials for this purpose.
Advanced Polymers: Incorporating the spiro[4.5]decanone motif into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength.
Industrial Processes: The development of scalable and efficient syntheses for spiro[4.5]decanone derivatives could see their use as building blocks in agrochemicals or as specialized additives in industrial formulations. Their unique conformational features make them valuable targets for creating molecules with highly specific functions. e-bookshelf.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
